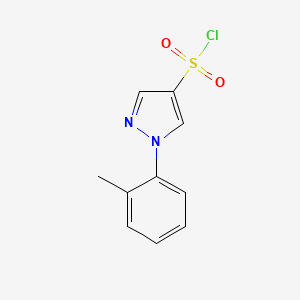

1-(o-Tolyl)-1H-pyrazole-4-sulfonyl chloride

Description

BenchChem offers high-quality 1-(o-Tolyl)-1H-pyrazole-4-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(o-Tolyl)-1H-pyrazole-4-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-methylphenyl)pyrazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2S/c1-8-4-2-3-5-10(8)13-7-9(6-12-13)16(11,14)15/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMWMVDJOVJLAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C=C(C=N2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Commercial Suppliers & Technical Procurement Guide: 1-(2-Methylphenyl)pyrazole-4-sulfonyl Chloride

The following technical guide details the commercial landscape, procurement strategy, and technical validation for 1-(2-methylphenyl)pyrazole-4-sulfonyl chloride , a specialized heterocyclic building block used in medicinal chemistry.

Executive Summary: The Supply Chain Landscape

1-(2-Methylphenyl)pyrazole-4-sulfonyl chloride (Systematic Name: 1-(o-Tolyl)-1H-pyrazole-4-sulfonyl chloride) is a non-commodity, high-value building block. Unlike its ubiquitously available analog 1-methylpyrazole-4-sulfonyl chloride (CAS 288148-34-5), this specific aryl-substituted variant is typically classified as "Make-on-Demand" or "Tier 2 Inventory" within the global chemical supply chain.

For researchers and procurement professionals, this necessitates a shift from simple catalog ordering to a strategic sourcing approach . The compound is primarily available through specialized heterocyclic synthesis houses rather than generalist distributors.

Commercial Availability Matrix

| Supplier Tier | Representative Companies | Availability Status | Lead Time | Strategic Use Case |

| Tier 1: Global Catalog | Sigma-Aldrich, Fisher Scientific | Rarely in Stock | N/A | Reference standards only. |

| Tier 2: Building Block Specialists | Enamine , Combi-Blocks , Apollo Scientific | High Probability (Make-on-Demand) | 2–4 Weeks | Hit-to-Lead, Library Synthesis (mg to g scale). |

| Tier 3: Aggregators | MolPort, eMolecules, ChemSpace | Listed (Virtual Inventory) | Variable | Sourcing comparison and price benchmarking. |

| Tier 4: Custom Synthesis | WuXi AppTec, Pharmaron | Contract Only | 6–8 Weeks | Process scale-up (>100 g). |

Technical Evaluation: Synthesis & Impurity Profile

To validate the quality of incoming material from commercial suppliers, one must understand the synthetic origin. The presence of specific impurities indicates the manufacturing route used and potential stability issues.

Industrial Synthesis Pathway

The commercial production of this sulfonyl chloride almost invariably follows a Chlorosulfonation route. Understanding this pathway allows you to anticipate impurities such as the sulfonic acid hydrolysis product or residual isomers.

Figure 1: Standard industrial synthesis pathway for 1-arylpyrazole-4-sulfonyl chlorides.

Critical Impurity Markers

When reviewing a Certificate of Analysis (CoA) or analyzing a sample, look for these specific red flags:

-

The "Hydrolysis Peak" (H-NMR): Sulfonyl chlorides are moisture-sensitive. A broad singlet or shift in the aromatic region typically indicates degradation to the sulfonic acid .

-

Acceptance Criteria: < 5% Sulfonic acid content.

-

-

Regioisomers: The ortho-methyl group on the phenyl ring provides steric hindrance, directing the sulfonyl group to the 4-position of the pyrazole. However, sulfonation on the phenyl ring (at the para position relative to the methyl) is a potential side reaction if harsh conditions were used.

-

QC Check: Verify 1H-NMR integration carefully in the aromatic region (4 protons on the phenyl ring vs 2 on the pyrazole).

-

Procurement Strategy: The "Make vs. Buy" Decision

Since this compound is often "Make-on-Demand," researchers face a choice: wait for a supplier to synthesize it or make it in-house.

Decision Logic

Figure 2: Strategic decision tree for sourcing non-commodity sulfonyl chlorides.

Recommended Suppliers (Verified Sources)

Based on current catalog capabilities for pyrazole building blocks:

-

Enamine (Ukraine/Latvia): The global leader in "REAL" (Readily Accessible) database compounds. They hold the largest library of pyrazole precursors and can chlorosulfonate on demand.

-

Strategy: Search their "REAL Database" first.

-

-

Combi-Blocks (USA): Excellent for US-based researchers requiring faster logistics. They frequently stock aryl-pyrazole intermediates.

-

Apollo Scientific (UK): Strong presence in Europe; reliable for fluorinated and methylated heterocyclic scaffolds.

-

Ambeed (USA): Often lists diverse sulfonyl chlorides; good for price benchmarking but verify stock levels personally.

Quality Control & Handling Protocol

Trustworthiness Directive: Never assume a sulfonyl chloride received from a vendor is 100% active. These compounds hydrolyze upon exposure to atmospheric moisture.

Incoming QC Workflow

-

Visual Inspection: The compound should be a white to off-white solid. Yellowing or "wet" appearance suggests hydrolysis (HCl formation).

-

Derivatization Test (The "Benzylamine Clip"):

-

Why: Direct LC-MS of sulfonyl chlorides is unstable (they hydrolyze on the column).

-

Protocol: React a small aliquot (~5 mg) with excess benzylamine in MeCN.

-

Analysis: Run LC-MS on the resulting stable sulfonamide . If the sulfonamide peak is major (>95%), the chloride is active.

-

-

Chloride Content Titration: For scale-up (>100g), perform a silver nitrate titration to quantify hydrolyzable chloride vs. free chloride.

Storage

-

Temperature: Store at -20°C.

-

Atmosphere: Store under Argon or Nitrogen.

-

Container: Tightly sealed vial with Parafilm; secondary containment with desiccant (Drierite/Silica).

References

-

National Center for Biotechnology Information. PubChem Compound Summary for 1-Methylpyrazole-4-sulfonyl chloride (Analog Reference). Retrieved February 15, 2026, from [Link]

-

Li, J., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Retrieved from [Link]

Methodological & Application

Application Notes & Protocols: A Scalable, Two-Step Synthesis of 1-(2-Methylphenyl)-1H-pyrazole-4-sulfonyl Chloride for Pharmaceutical Research and Development

Introduction: The Significance of Pyrazole-4-sulfonyl Chlorides in Modern Drug Discovery

The pyrazole moiety is a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents due to its versatile biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Specifically, pyrazole-4-sulfonyl chlorides are highly valuable intermediates, serving as key building blocks for the synthesis of sulfonamide-based drugs and clinical candidates.[3][4] The electrophilic nature of the sulfonyl chloride group allows for facile reaction with a diverse range of nucleophiles, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[5]

One such compound of interest is 1-(2-methylphenyl)-1H-pyrazole-4-sulfonyl chloride, a crucial precursor for novel therapeutic agents. Its synthesis, particularly on a scale suitable for drug development campaigns, requires a robust, reproducible, and efficient methodology. This application note provides a detailed, two-step protocol for the scalable synthesis of this key intermediate, starting from commercially available reagents. The described method focuses on practical execution, safety considerations, and high-yield production, making it suitable for implementation in both academic research laboratories and industrial drug development settings.

The synthetic strategy is bifurcated into two primary stages:

-

Formation of the Pyrazole Core: Synthesis of 1-(2-methylphenyl)-1H-pyrazole via a classical condensation reaction.

-

Chlorosulfonation: Introduction of the sulfonyl chloride functionality at the C4 position of the pyrazole ring.

This document will elaborate on the chemical principles underpinning each step, provide detailed experimental protocols, and offer insights into process optimization for scalability.

Diagrammatic Overview of the Synthetic Workflow

The following diagram illustrates the two-step synthetic pathway from starting materials to the final product.

Caption: Two-step synthesis of the target compound.

Part 1: Synthesis of 1-(2-Methylphenyl)-1H-pyrazole

Scientific Rationale and Mechanistic Insight

The formation of the pyrazole ring is achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl equivalent.[6] In this protocol, we utilize 1,1,3,3-tetramethoxypropane as a stable and easy-to-handle precursor to malondialdehyde. In an acidic medium, 1,1,3,3-tetramethoxypropane hydrolyzes to form malondialdehyde in situ. This highly reactive 1,3-dialdehyde then undergoes a double condensation reaction with (2-methylphenyl)hydrazine. The reaction proceeds through a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The use of an in situ generated aldehyde from a stable acetal is advantageous for scalability as it avoids handling the potentially unstable malondialdehyde directly.

Detailed Experimental Protocol

Materials and Reagents:

-

(2-Methylphenyl)hydrazine

-

1,1,3,3-Tetramethoxypropane

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup: To a 1 L round-bottom flask, add (2-methylphenyl)hydrazine (50.0 g, 0.409 mol, 1.0 equiv) and ethanol (400 mL). Stir the mixture at room temperature until the hydrazine has fully dissolved.

-

Addition of Reagents: To the stirred solution, add 1,1,3,3-tetramethoxypropane (74.5 g, 0.454 mol, 1.1 equiv) followed by the slow, dropwise addition of concentrated hydrochloric acid (40 mL) over 15-20 minutes. An exotherm may be observed; maintain control with an ice bath if necessary.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting hydrazine is consumed.

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature and then concentrate under reduced pressure to remove the bulk of the ethanol. b. Dilute the resulting residue with ethyl acetate (500 mL) and water (300 mL). c. Carefully neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. d. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 150 mL). e. Combine all organic extracts and wash with brine (200 mL). f. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification (if necessary): The crude 1-(2-methylphenyl)-1H-pyrazole is often of sufficient purity for the subsequent step. If further purification is required, it can be achieved by vacuum distillation or column chromatography on silica gel.

Part 2: Chlorosulfonation of 1-(2-Methylphenyl)-1H-pyrazole

Scientific Rationale and Mechanistic Insight

The introduction of the sulfonyl chloride group is accomplished via an electrophilic aromatic substitution reaction using chlorosulfonic acid.[7] The pyrazole ring is an electron-rich aromatic system, and the C4 position is particularly susceptible to electrophilic attack due to electronic factors. Chlorosulfonic acid (ClSO₃H) serves as a potent electrophile.[7] The reaction is typically performed at low temperatures to control the reactivity and minimize the formation of byproducts, such as the corresponding sulfonic acid.[7] The use of an excess of chlorosulfonic acid ensures complete conversion of the starting material.

Critical Safety Considerations: Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic hydrogen chloride gas. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn at all times. The work-up procedure involving quenching with ice must be performed slowly and cautiously in a flask large enough to accommodate potential splashing and gas evolution.

Detailed Experimental Protocol

Materials and Reagents:

-

1-(2-Methylphenyl)-1H-pyrazole (from Part 1)

-

Chlorosulfonic Acid (ClSO₃H)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Ice

-

Round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet

-

Low-temperature cooling bath (e.g., acetone/dry ice)

Procedure:

-

Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add chlorosulfonic acid (150 mL, 2.26 mol, ~5 equiv) and cool the flask to 0 °C using an ice-water bath.

-

Substrate Addition: Slowly add the 1-(2-methylphenyl)-1H-pyrazole (64.5 g, 0.408 mol, 1.0 equiv) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. The pyrazole can be added as a solid or as a concentrated solution in a minimal amount of dry dichloromethane.

-

Reaction Execution: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-3 hours. The reaction progress can be monitored by taking a small aliquot, carefully quenching it in ice water, extracting with ethyl acetate, and analyzing by TLC or LC-MS.

-

Work-up and Isolation: a. Prepare a large beaker or flask (e.g., 5 L) containing a large amount of crushed ice (approximately 2 kg). b. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic process that will generate significant amounts of HCl gas. Ensure adequate ventilation. c. A precipitate of the product will form. Continue stirring until all the ice has melted. d. Filter the solid product using a Büchner funnel and wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7). e. Dry the solid product under vacuum to a constant weight.

-

Purification: The crude 1-(2-methylphenyl)-1H-pyrazole-4-sulfonyl chloride is typically obtained in high purity. If necessary, it can be recrystallized from a suitable solvent system such as a mixture of toluene and hexanes.

Quantitative Data Summary

The following table summarizes the expected quantitative data for this two-step synthesis on the described scale. These values are based on typical yields for analogous reactions reported in the literature.

| Parameter | Step 1: Pyrazole Formation | Step 2: Chlorosulfonation |

| Starting Material | (2-Methylphenyl)hydrazine | 1-(2-Methylphenyl)-1H-pyrazole |

| Scale (Starting) | 50.0 g | 64.5 g |

| Typical Yield | 85-95% | 80-90% |

| Expected Product Mass | ~65-72 g | ~82-93 g |

| Purity (Crude) | >95% | >95% |

| Reaction Time | 4-6 hours | 2-3 hours |

| Key Temperature | 80-85 °C (Reflux) | 0-5 °C |

Conclusion and Scalability Insights

This application note provides a comprehensive and scalable two-step synthesis for 1-(2-methylphenyl)-1H-pyrazole-4-sulfonyl chloride. The methodology relies on well-established chemical transformations and utilizes readily available starting materials. For scaling up this synthesis, several factors should be considered:

-

Heat Management: Both the initial acid addition in Step 1 and the quenching of chlorosulfonic acid in Step 2 are highly exothermic. On a larger scale, efficient heat exchange using a jacketed reactor is crucial to maintain temperature control and ensure safety.

-

Reagent Addition: The portion-wise or dropwise addition of reagents becomes even more critical at scale. Automated pumps can provide consistent and controlled addition rates.

-

Mixing: Efficient mixing is essential, particularly during the quenching step, to dissipate heat and prevent localized temperature spikes. Mechanical stirring is recommended over magnetic stirring for larger volumes.

-

Purification: While the crude product is often of high purity, on an industrial scale, recrystallization is a more practical purification method than chromatography for removing minor impurities and achieving the desired product specifications.

By adhering to the protocols and safety guidelines outlined in this document, researchers and drug development professionals can reliably produce multi-gram to kilogram quantities of this valuable synthetic intermediate, thereby facilitating the advancement of medicinal chemistry programs.

References

-

Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde. Molecular Diversity, 20(1), 1-7. (2016). [Link]

-

The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). [Link]

-

Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26235–26248. [Link]

-

Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications. [Link]

- Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride.

-

1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. ChemBK. (2024). [Link]

-

Synthesis of sulfonyl chloride substrate precursors. (n.d.). [Link]

-

Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (n.d.). [Link]

-

One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). [Link]

-

Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. ResearchGate. (n.d.). [Link]

-

Synthesis of 1-Methyl-4-(2-nitrophenyl)-1H-pyrazole. PrepChem.com. (n.d.). [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. (n.d.). [Link]

- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

-

Chlorosulfonation of N-Arylmaleimides. ResearchGate. (n.d.). [Link]

-

Zhang, Y., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. [Link]

-

Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation. Royal Society of Chemistry. (2025). [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). [Link]

-

Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. (2025). [Link]

-

Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine. Università degli Studi di Urbino Carlo Bo. (2021). [Link]

Sources

- 1. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CAS 288148-34-5: 1H-pyrazole-4-sulfonyl chloride [cymitquimica.com]

- 6. Pyrazole synthesis [organic-chemistry.org]

- 7. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides [mdpi.com]

Validation & Comparative

Mass spectrometry fragmentation pattern of o-tolyl pyrazole sulfonamides

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of o-Tolyl Pyrazole Sulfonamides: A Comparative Analysis

Introduction

In the landscape of modern drug discovery and development, pyrazole sulfonamides represent a privileged scaffold, appearing in a multitude of compounds with diverse biological activities, including COX-2 inhibitors like celecoxib. The precise structural characterization of these molecules is paramount, and electrospray ionization tandem mass spectrometry (ESI-MS/MS) stands as a cornerstone technique for this purpose. The fragmentation patterns observed in MS/MS spectra serve as a molecular fingerprint, providing invaluable information about the compound's structure, connectivity, and even stereochemistry.

This guide provides a detailed examination of the gas-phase fragmentation behavior of o-tolyl pyrazole sulfonamides. We will delve into the characteristic cleavage pathways, explore the significant influence of the ortho-methyl group on the fragmentation cascade (a phenomenon often referred to as an "ortho-effect"), and present a comparative analysis against its meta- and para-tolyl isomers. The insights herein are intended for researchers and scientists engaged in the synthesis, purification, and structural elucidation of novel small molecule entities.

Pillar 1: Fundamental Fragmentation of the Core Scaffolds

To comprehend the fragmentation of the complete molecule, one must first understand the behavior of its constituent parts: the pyrazole ring and the sulfonamide linkage.

The Sulfonamide Bridge: The Predominant Cleavage Point

The sulfonamide bond (R-SO₂-NH-R') is arguably the most labile site in this class of molecules under collision-induced dissociation (CID) conditions. The high electronegativity of the oxygen atoms polarizes the sulfur-nitrogen (S-N) and sulfur-carbon (S-C) bonds, rendering them susceptible to cleavage. The most common fragmentation event is the homolytic or heterolytic cleavage of the S-N bond, leading to the formation of two primary fragment ions. A secondary, often competing, pathway involves the cleavage of the S-C bond connecting the sulfonamide group to the tolyl ring.

The Pyrazole Ring: A Stable Heterocycle

The pyrazole ring is an aromatic heterocycle and is generally more stable than the sulfonamide linkage. Its fragmentation typically requires higher collision energies and often proceeds through ring-opening mechanisms followed by the loss of small neutral molecules like HCN or N₂. In the context of the entire molecule, fragmentation of the pyrazole ring is usually observed in subsequent fragmentation steps (MS³) or as minor pathways in the primary MS/MS spectrum.

Pillar 2: The ortho-Effect: How Isomer Position Governs Fragmentation

The defining characteristic of o-tolyl pyrazole sulfonamide fragmentation is the influence exerted by the methyl group's proximity to the sulfonamide linkage. This "ortho-effect" introduces unique fragmentation pathways not observed in the corresponding meta or para isomers.

The ortho-methyl group can act as a hydrogen donor, facilitating a cyclization reaction that leads to the formation of a stable six-membered ring. This intramolecular rearrangement results in a characteristic neutral loss of SO₂ (64 Da), a pathway that is sterically hindered and thus kinetically unfavorable for the m- and p-tolyl isomers. This unique loss of sulfur dioxide is a powerful diagnostic tool for identifying the ortho substitution pattern directly from the mass spectrum.

Proposed Fragmentation Pathway of o-Tolyl Pyrazole Sulfonamide

The primary fragmentation pathways for a representative o-tolyl pyrazole sulfonamide are illustrated below. The precursor ion undergoes competitive fragmentation through several channels, with the ortho-effect driven pathway being a key differentiator.

Caption: Proposed ESI-MS/MS fragmentation pathways for an o-tolyl pyrazole sulfonamide.

Comparative Data Analysis: ortho vs. meta vs. para Isomers

The distinct fragmentation pathways allow for the unambiguous differentiation of the three tolyl isomers. The table below summarizes the expected key fragments and their typical relative abundances. Note that the exact m/z values would depend on the specific substituents on the pyrazole ring.

| Fragment Ion Description | Expected Neutral Loss | ortho-Isomer Rel. Abundance | meta-Isomer Rel. Abundance | para-Isomer Rel. Abundance | Diagnostic Value |

| [M+H - SO₂]⁺ | 64 Da | High | Low / Absent | Low / Absent | Excellent (Identifies ortho) |

| [Tolyl-SO₂]⁺ | Pyrazole-NH | Moderate | High | High | Good (Confirms Sulfonamide) |

| [Pyrazole-NH₂]⁺ | Tolyl | Moderate | Moderate | Moderate | Good (Confirms Pyrazole) |

| [Tolyl]⁺ | Pyrazole-NH-SO₂ | Low | Moderate | Moderate | Fair (General Structure) |

As the data clearly indicates, the fragment corresponding to the neutral loss of SO₂ is the key diagnostic peak for the o-tolyl isomer. Its high relative abundance is a direct consequence of the sterically favored rearrangement facilitated by the adjacent methyl group.

Experimental Protocol: ESI-MS/MS Analysis

This section provides a representative protocol for acquiring fragmentation data for tolyl pyrazole sulfonamides.

1. Sample Preparation: 1.1. Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile. 1.2. Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Formic acid is added to promote protonation and the formation of [M+H]⁺ ions in positive ion mode.

2. Mass Spectrometer Infusion and Tuning: 2.1. Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump. 2.2. Operate the mass spectrometer in positive ion mode. 2.3. Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal intensity of the protonated precursor ion, [M+H]⁺.

3. MS¹ Spectrum Acquisition: 3.1. Acquire a full scan MS¹ spectrum to confirm the m/z of the [M+H]⁺ precursor ion.

4. MS/MS (Product Ion Scan) Acquisition: 4.1. Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID). Set an appropriate isolation window (e.g., 1-2 Th). 4.2. Apply collision energy. Start with a collision energy of 15-20 eV and acquire a product ion spectrum. 4.3. Ramp the collision energy (e.g., in steps of 5-10 eV up to 40-50 eV) to observe how the fragmentation pattern changes. This helps in identifying primary, secondary, and tertiary fragments. 4.4. Ensure the collision cell gas (typically argon or nitrogen) pressure is set according to the manufacturer's recommendations for optimal fragmentation efficiency.

5. Data Analysis: 5.1. Analyze the resulting product ion spectra to identify the m/z values of the fragment ions. 5.2. Calculate the neutral losses from the precursor ion to propose fragmentation pathways. 5.3. Compare the spectra of the different isomers, paying close attention to the relative abundances of the key diagnostic ions outlined in the table above.

Caption: A generalized workflow for the ESI-MS/MS analysis of pyrazole sulfonamides.

Conclusion

The fragmentation pattern of o-tolyl pyrazole sulfonamides in tandem mass spectrometry is uniquely dictated by an ortho-effect, which promotes a characteristic neutral loss of SO₂. This feature is a robust and reliable marker for distinguishing the o-isomer from its m- and p-tolyl counterparts, which primarily fragment at the S-N and S-C bonds of the sulfonamide linkage. By carefully analyzing the product ion spectra and comparing the relative abundances of key fragments, researchers can confidently elucidate the substitution pattern on the tolyl ring. The methodologies and comparative data presented in this guide serve as a valuable resource for the structural characterization of this important class of molecules.

References

-

Holcapek, M., Kolarova, L., & Nobilis, M. (2009). Inter-instrumental and intra-instrumental transferability of mass spectra of N-substituted p-toluenesulfonamides. Journal of Mass Spectrometry, 44(6), 937-945. [Link]

-

Baumann, C., & Cintora, M. A. (2001). Study of the fragmentation of N-arylsulfonamides by electrospray ionization and tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 15(13), 1141-1145. [Link]

-

Lv, Y., Wang, L., & Li, H. (2018). Fragmentation study of pyrazole-containing compounds by electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 29(5), 900-908. [Link]

-

Yin, P., & Hou, Z. (2009). The ortho effect in the fragmentation of substituted N-phenylbenzenesulfonamides by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 44(1), 75-83. [Link]

-

Nobilis, M., Pour, M., & Kunes, J. (2005). Electrospray ionization mass spectrometry of simple substituted 1-phenyl-3-methyl-5-pyrazolones. European Journal of Mass Spectrometry, 11(2), 151-161. [Link]

A Senior Application Scientist's Guide to the Synthesis and LC-MS Validation of 1-(o-Tolyl)pyrazole Sulfonamides

For researchers, medicinal chemists, and drug development professionals, the pyrazole sulfonamide scaffold is a cornerstone of modern therapeutic innovation, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1] The successful synthesis and rigorous validation of these compounds are paramount to advancing drug discovery pipelines. This guide provides an in-depth, experience-driven comparison of the synthesis and analytical validation of 1-(o-Tolyl)pyrazole sulfonamides, with a focus on Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary validation tool. We will explore the causality behind experimental choices, present self-validating protocols, and compare LC-MS with alternative analytical techniques.

The Strategic Importance of Pyrazole Sulfonamides

The pyrazole nucleus is a privileged scaffold in medicinal chemistry due to its metabolic stability and versatile biological activity.[2] When functionalized with a sulfonamide group, the resulting compounds have shown significant therapeutic potential. The 1-(o-Tolyl) substitution, in particular, can influence the compound's steric and electronic properties, potentially enhancing its target engagement and pharmacokinetic profile. Given the critical role of these compounds, a robust and reliable method for their synthesis and characterization is essential.

Synthesis of 1-(o-Tolyl)pyrazole Sulfonamides: A Step-by-Step Protocol with Rationale

The most common and efficient method for synthesizing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[3] In this guide, we will focus on the synthesis of N-(1-(o-tolyl)-1H-pyrazol-5-yl)benzenesulfonamide.

Experimental Protocol: Synthesis of N-(1-(o-tolyl)-1H-pyrazol-5-yl)benzenesulfonamide

-

Reactant Preparation: In a clean, dry round-bottom flask, dissolve 1-(o-Tolyl)-1H-pyrazol-5-amine (1.0 eq) in dichloromethane (DCM).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution at room temperature (25-30 °C).

-

Causality Insight: DIPEA is chosen over other bases like triethylamine (TEA) as it is a non-nucleophilic, sterically hindered base. This minimizes potential side reactions where the base could compete with the pyrazole amine in reacting with the electrophilic sulfonyl chloride.[1]

-

-

Sulfonyl Chloride Addition: Slowly add a solution of benzenesulfonyl chloride (1.05 eq) in DCM to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 16-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.[1][4]

-

Work-up: Upon completion, add cold water to the reaction mixture and stir for 10 minutes. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the pure N-(1-(o-tolyl)-1H-pyrazol-5-yl)benzenesulfonamide.

LC-MS Validation: The Gold Standard for Synthesis Confirmation

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.[5] It is an indispensable tool for confirming the successful synthesis of the target compound, assessing its purity, and identifying any byproducts.

Detailed LC-MS Protocol for 1-(o-Tolyl)pyrazole Sulfonamide Analysis

-

Instrumentation: An Agilent 1200 series HPLC coupled to an Agilent 6130 quadrupole LC/MS or equivalent.[6]

-

Chromatographic Column: Waters Xbridge C18 column (50 mm × 2.1 mm, 3.5 µm particle size).[6][7]

-

Causality Insight: A C18 reversed-phase column is a versatile choice for the separation of moderately polar compounds like pyrazole sulfonamides. The phenyl column is another excellent option due to its special selectivity for aromatic compounds.[5]

-

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile

-

Causality Insight: Formic acid is a common mobile phase additive that aids in the protonation of the analyte in positive ion mode ESI, leading to enhanced signal intensity.[6] Ammonium acetate is another suitable buffer, especially for achieving baseline separation of closely related impurities.[5]

-

-

Gradient Elution: A linear gradient from 20% B to 95% B over 3.5 minutes, hold at 95% B for 1.5 minutes, and then return to initial conditions.

-

Flow Rate: 0.5 mL/min.[6]

-

Injection Volume: 5 µL.

-

Mass Spectrometry Parameters:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Causality Insight: ESI is well-suited for polar and moderately polar compounds and is the preferred ionization technique for sulfonamides.[8][9] While Atmospheric Pressure Chemical Ionization (APCI) can be more efficient for some less polar sulfonamides, ESI generally provides excellent sensitivity for this class of compounds.[8][10]

-

-

Scan Range: m/z 100-1000.

-

Source Parameters: Gas Temperature: 350°C, Gas Flow: 10 L/min, Nebulizer: 40 psi, Capillary Voltage: 3500 V.

-

Data Interpretation and Validation Criteria

A successful synthesis will be validated by the following LC-MS data:

-

A Major Peak at the Expected Retention Time: The chromatogram should show a predominant peak corresponding to the target compound.

-

Correct Molecular Ion Peak: The mass spectrum of the major peak should exhibit an ion corresponding to the protonated molecule [M+H]⁺ of N-(1-(o-tolyl)-1H-pyrazol-5-yl)benzenesulfonamide.

-

High Purity: The peak area of the target compound should be ≥95% of the total ion chromatogram (TIC) area.[7]

-

Characteristic Fragmentation (LC-MS/MS): For unambiguous identification, tandem mass spectrometry (MS/MS) can be employed. The fragmentation pattern of the parent ion should be consistent with the structure of the sulfonamide. Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond and the C-S bond.[11]

Comparative Analysis of Analytical Techniques

While LC-MS is the primary tool for validation, a comprehensive characterization often involves orthogonal analytical techniques.

| Technique | Information Provided | Advantages | Limitations |

| LC-MS | Molecular Weight, Purity, Impurity Profile | High sensitivity and selectivity, provides molecular weight information.[5] | Does not provide detailed structural information on its own. |

| NMR Spectroscopy (¹H, ¹³C) | Detailed Structural Information | Unambiguous structure elucidation, information on chemical environment of each atom. | Lower sensitivity than MS, requires larger sample amounts. |

| FT-IR Spectroscopy | Functional Group Identification | Quick and easy identification of key functional groups (e.g., S=O, N-H). | Provides limited structural information, not suitable for purity assessment. |

| Elemental Analysis | Elemental Composition | Confirms the empirical formula of the compound. | Requires a highly pure sample, does not provide structural information. |

Visualizing the Workflow

To better illustrate the process, the following diagrams outline the synthetic and analytical workflows.

Caption: LC-MS validation workflow for the synthesized sulfonamide.

Conclusion

The successful synthesis of 1-(o-Tolyl)pyrazole sulfonamides is a critical step in the development of novel therapeutics. This guide has provided a comprehensive overview of a robust synthetic protocol and a detailed LC-MS validation method. By understanding the rationale behind each experimental choice and employing a multi-technique approach to characterization, researchers can ensure the quality and integrity of their compounds, ultimately accelerating the pace of drug discovery. The combination of a well-executed synthesis and rigorous LC-MS analysis provides the confidence needed to advance promising candidates to the next stage of development.

References

-

Yu, M., Sun, Q., Sun, L., Zhao, R., & Wang, J. (n.d.). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress. Retrieved from [Link]

-

Brand, S., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Glinka, M., & Gorynski, K. (2016). Comparison of ESI and APCI Sources in Q-TOF Mass Spectrometer in Photodegradation Study of Selected Psychotropic Drugs. Acta Chromatographica. Retrieved from [Link]

-

Brand, S., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. PMC. Retrieved from [Link]

-

(2024, September 24). ESI vs APCI. Which ionization should I choose for my application? YouTube. Retrieved from [Link]

-

(n.d.). Selected strategies for the synthesis of sulfonamides. ResearchGate. Retrieved from [Link]

-

Kamal, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Retrieved from [Link]

-

Thurber, K. M., & Johnson, J. S. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PMC. Retrieved from [Link]

-

Kucuk, S., et al. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Food Chemistry. Retrieved from [Link]

-

Thomas, E. V., et al. (2015). Microwave synthesis of 1-aryl-1H-pyrazole-5-amines. RTI International. Retrieved from [Link]

-

Gray, H. E., et al. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. LCGC North America. Retrieved from [Link]

-

(n.d.). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. Diva-portal.org. Retrieved from [Link]

-

(n.d.). Electrospray LC/MS response differences from equimolar quantities of drugs using a compact mass spectrometer equipped with atmospheric pressure ionization. Advion, Inc.. Retrieved from [Link]

-

Reddy, P. S., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

(n.d.). Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. RSC Publishing. Retrieved from [Link]

-

Bartzatt, R., Cirillo, S. L. G., & Cirillo, J. D. (2008). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. ResearchGate. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Retrieved from [Link]

-

Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Retrieved from [Link]

-

Al-Awadi, N. A., & El-Apasery, M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Retrieved from [Link]

-

(2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Retrieved from [Link]

-

Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. Retrieved from [Link]

-

Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

-

(n.d.). DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis. RSC Publishing. Retrieved from [Link]

-

(2021, September 24). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Retrieved from [Link]

-

G, S., et al. (2011). reactions and tautomeric behavior of 1-(2-pyridinyl)- 1h-pyrazol-5-ols. HETEROCYCLES. Retrieved from [Link]

-

Reusch, W. (2023, January 22). Amine Reactions. Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. advion.com [advion.com]

- 3. frontiersrj.com [frontiersrj.com]

- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scitepress.org [scitepress.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. akjournals.com [akjournals.com]

- 9. journalofchemistry.org [journalofchemistry.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.